molecular formula C9H12BrNO2 B3019143 4-(2-Aminoethyl)-2-bromo-6-methoxyphenol CAS No. 90485-24-8

4-(2-Aminoethyl)-2-bromo-6-methoxyphenol

Cat. No.: B3019143
CAS No.: 90485-24-8
M. Wt: 246.104
InChI Key: DFLMHXPBJMWDQX-UHFFFAOYSA-N
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Description

Significance of Phenolic Structures in Organic and Medicinal Chemistry

The phenol (B47542) moiety, a hydroxyl group attached to a benzene (B151609) ring, is a fundamental building block in a vast number of biologically active compounds and approved pharmaceuticals. Phenolic structures are well-known for their ability to engage in crucial hydrogen bonding interactions within enzyme active sites and receptor binding pockets. This capability is central to their biological activity. Furthermore, the phenolic hydroxyl group can act as a scavenger of reactive oxygen species, imparting antioxidant properties to many molecules. researchgate.netnih.gov Their prevalence in nature and medicine underscores their importance as a privileged scaffold in drug design.

Importance of Aminoethyl Moieties in Biologically Relevant Compounds

The aminoethyl group (-CH₂CH₂NH₂) is a key feature of many biogenic amines, including the neurotransmitters dopamine (B1211576), norepinephrine, and serotonin (B10506), as well as other signaling molecules like histamine. wikipedia.orgwikipedia.org This functional group, particularly its terminal amine, is typically protonated at physiological pH. This positive charge is critical for forming strong ionic interactions with negatively charged amino acid residues (e.g., aspartate or glutamate) in receptor binding sites. vu.nl The flexibility of the ethyl chain allows the amine to orient itself correctly for optimal binding, making the aminoethyl side chain a cornerstone for ligand interaction with numerous aminergic G protein-coupled receptors (GPCRs). vu.nl

Impact of Halogen and Methoxy (B1213986) Substituents on Molecular Design and Reactivity

The introduction of halogen atoms and methoxy groups onto an aromatic ring are common and powerful strategies in medicinal chemistry to fine-tune a molecule's properties.

Halogen Substituents: A bromine atom, like other halogens, significantly alters a molecule's electronic and steric profile. It is an electron-withdrawing group that can change the acidity of a nearby phenolic proton. Its size can provide steric bulk that may enhance binding selectivity by favoring interactions with specific pockets on a biological target. Furthermore, halogens can form "halogen bonds," a type of non-covalent interaction with Lewis bases (like oxygen or nitrogen atoms in a protein), which can contribute to binding affinity. acs.org Halogenation can also increase lipophilicity, potentially influencing the molecule's ability to cross cell membranes.

Methoxy Substituents: The methoxy group (-OCH₃) is another key modulator of molecular properties. It is an electron-donating group, which influences the reactivity of the aromatic ring. In drug design, methoxy groups can impact metabolic stability. While they can sometimes be a site for metabolism (O-demethylation), their presence can also block metabolism at other positions on the ring. nih.gov The methoxy group can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.

Rationale for Academic Investigation into 4-(2-Aminoethyl)-2-bromo-6-methoxyphenol

The specific structure of this compound warrants academic investigation as a novel molecular probe to explore structure-activity relationships (SAR) within the phenethylamine (B48288) class. There is significant research interest in how substitutions on the aromatic ring of phenethylamines alter their interaction with biological targets, such as serotonin and dopamine receptors. researchgate.netnih.govnih.gov

The rationale for its study is multifaceted:

Probing Receptor Binding: The compound can be used to understand how the combined electronic and steric effects of a bromine atom and a methoxy group at specific positions influence binding affinity and selectivity for various aminergic receptors.

Modulating Metabolism: Investigating this compound could provide insights into how this particular substitution pattern affects its metabolic fate, particularly in comparison to endogenous catecholamines like dopamine, which are metabolized by enzymes such as COMT and MAO. wikipedia.orgnih.gov The methoxy group mimics a feature of dopamine's primary metabolite, 3-methoxytyramine. chemicalbook.com

Developing Novel CNS Agents: Substituted phenethylamines are actively being explored as potential therapeutics for a range of neurological and inflammatory disorders. nih.govacs.org Synthesizing and testing novel analogues like this compound is a logical step in the search for compounds with improved therapeutic profiles.

The molecule represents a carefully designed variation on a highly active biological scaffold, making it a compelling target for synthesis and pharmacological evaluation.

Research Findings and Physicochemical Data

While specific experimental research on this compound is not widely available in published literature, its properties can be predicted and contextualized by comparing its structure to related, well-characterized compounds.

Table 1: Comparative Physicochemical Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Structural Features
This compound C₉H₁₂BrNO₂ 246.10 Phenol, Aminoethyl, Bromo, Methoxy
Dopamine wikipedia.org C₈H₁₁NO₂ 153.18 Catechol (two OH groups), Aminoethyl
3-Methoxytyramine chemicalbook.com C₉H₁₃NO₂ 167.21 Phenol, Methoxy, Aminoethyl
4-Bromoguaiacol sigmaaldrich.com C₇H₇BrO₂ 203.03 Phenol, Methoxy, Bromo

Note: Data for the title compound is calculated based on its structure. Data for related compounds is sourced from public chemical databases.

Table 2: Influence of Key Functional Groups on the Biological Profile of Phenethylamines

Functional Group General Role in Biological Activity Potential Impact on this compound
Phenolic -OH Acts as a hydrogen bond donor/acceptor. Critical for interaction with many receptors. Can confer antioxidant properties. Enables key interactions within receptor binding pockets, similar to dopamine.
Aminoethyl -NH₂ Typically protonated at physiological pH, forming ionic bonds with acidic residues in receptors (e.g., Aspartate). Crucial for anchoring the ligand in the binding site of aminergic GPCRs. vu.nl
Bromo Substituent Increases lipophilicity. Can form halogen bonds. Acts as a steric modulator to confer selectivity. Blocks metabolic attack at its position. May enhance membrane permeability and introduce novel binding interactions (halogen bonding), potentially altering receptor subtype selectivity. acs.org

| Methoxy Substituent | Electron-donating group. Can be a site of O-demethylation. Can act as a hydrogen bond acceptor. | Modulates the electronic character of the ring and may direct metabolism, potentially leading to a different pharmacokinetic profile than unsubstituted analogues. nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-aminoethyl)-2-bromo-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-13-8-5-6(2-3-11)4-7(10)9(8)12/h4-5,12H,2-3,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLMHXPBJMWDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CCN)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 2 Aminoethyl 2 Bromo 6 Methoxyphenol

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic approach to 4-(2-Aminoethyl)-2-bromo-6-methoxyphenol begins by disconnecting the molecule at key functional groups to identify plausible starting materials. The primary disconnections involve the carbon-nitrogen bond of the aminoethyl side chain and the carbon-bromine bond on the aromatic ring.

Strategies for Regioselective Introduction of the Bromo Substituent

The regioselective introduction of a bromine atom onto a phenol (B47542) ring is a critical step. The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are both ortho-, para-directing activators. byjus.comwikipedia.org To achieve the desired 2-bromo substitution pattern on a 4-substituted-6-methoxyphenol precursor, careful selection of brominating agents and reaction conditions is necessary. The directing effects of the existing substituents must be considered to ensure the bromine is introduced at the correct position. N-Bromosuccinimide (NBS) is a reagent often used for regioselective bromination of aromatic compounds. mdpi.com

Approaches for the Stereoselective and Regioselective Formation of the Aminoethyl Side Chain

Formation of the aminoethyl side chain at the para-position relative to the hydroxyl group can be achieved through various methods. One common strategy involves the Friedel-Crafts acylation of a protected phenol, followed by reduction and amination. For instance, a protected guaiacol (B22219) derivative could be acylated with chloroacetyl chloride, followed by reduction of the ketone and subsequent displacement of the chloride with an amine source. Another approach is the reduction of a corresponding nitrile, which adds a carbon atom to the chain. pearson.com

Methodologies for Methoxy Group Incorporation on the Phenol Ring

The methoxy group can be introduced through the methylation of a hydroxyl group on a precursor molecule. wikipedia.org This is often accomplished using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. In the synthesis of this compound, a potential precursor could be a dihydroxyphenol derivative, where one of the hydroxyl groups is selectively methylated.

Classical Synthetic Routes

Classical synthetic routes for this compound often rely on well-established reactions in organic chemistry, such as electrophilic aromatic substitution and nucleophilic substitution.

Electrophilic Aromatic Substitution for Bromination of Phenols

The bromination of phenols is a classic example of an electrophilic aromatic substitution reaction. youtube.comkhanacademy.org The hydroxyl group is a strong activating group, making phenols highly reactive towards electrophiles like bromine. byjus.comlibretexts.org The reaction's regioselectivity is influenced by the solvent and temperature. khanacademy.org To achieve monobromination at the desired position, less polar solvents and controlled temperatures are often employed to prevent the formation of polybrominated products. byjus.comyoutube.com

Table 1: Common Brominating Agents and Conditions for Phenols

Brominating AgentSolventConditionsOutcome
Bromine (Br2) in waterWaterRoom TemperatureTypically leads to polybromination (e.g., 2,4,6-tribromophenol) byjus.com
Bromine (Br2) in CS2 or CCl4Carbon disulfide or Carbon tetrachlorideLow TemperatureFavors monobromination at ortho and para positions youtube.com
N-Bromosuccinimide (NBS)Acetonitrile or THFControlled TemperatureOften provides higher regioselectivity for monobromination mdpi.com

Nucleophilic Substitution Reactions for Amine Introduction

The introduction of the amino group typically involves a nucleophilic substitution reaction. studymind.co.uklibretexts.org A common method is the reaction of a primary alkyl halide with ammonia (B1221849) or an amine. studymind.co.ukchemguide.co.uk However, this can lead to a mixture of primary, secondary, and tertiary amines. studymind.co.uk The Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate, provides a more controlled method for preparing primary amines. libretexts.org Another approach involves the reduction of a nitrile or an azide (B81097). The use of sodium azide followed by reduction is an effective way to introduce a primary amine. masterorganicchemistry.com

Table 2: Methods for Amine Introduction via Nucleophilic Substitution

MethodNucleophileSubstrateKey Features
AmmonolysisAmmonia (NH3)Alkyl halideCan lead to over-alkylation, producing a mixture of amines. studymind.co.uk Using excess ammonia can favor the primary amine. studymind.co.uk
Gabriel SynthesisPhthalimide anionAlkyl halideA robust method for the synthesis of primary amines, avoiding over-alkylation. libretexts.org
Azide ReductionSodium azide (NaN3)Alkyl halideThe azide is introduced via SN2 reaction, followed by reduction (e.g., with LiAlH4) to the primary amine. masterorganicchemistry.com
Nitrile ReductionCyanide (CN-)Alkyl halideThe nitrile is formed via nucleophilic substitution and then reduced to a primary amine, extending the carbon chain by one. pearson.com

Etherification and Protecting Group Chemistry for Phenolic and Methoxy Groups

In a multi-step synthesis of this compound, the reactivity of the phenolic hydroxyl and the primary amino groups necessitates the use of protecting groups to prevent unwanted side reactions. wikipedia.orgorganic-chemistry.org The methoxy group, being a relatively stable ether, typically does not require protection under most synthetic conditions.

The phenolic hydroxyl group is acidic and nucleophilic, making it susceptible to reaction with electrophiles and bases used in subsequent synthetic steps. Therefore, its protection is a critical early step. The choice of protecting group is dictated by its stability to the planned reaction conditions and the ease of its removal at a later stage. Common strategies for phenol protection include conversion to ethers or esters. nih.gov For instance, the tetrahydropyranyl (THP) ether is a widely used protecting group, stable to strongly basic conditions, organometallics, and hydrides. organic-chemistry.org Another modern alternative is the tetrafluoropyridyl (TFP) group, which can be installed in one step and is stable to a range of common reaction conditions, including acid and base. nih.gov

Similarly, the primary amino group of the aminoethyl side chain is nucleophilic and basic, requiring protection to avoid interference with reactions such as bromination or cross-coupling. Carbamates are the most common protecting groups for amines. The tert-butyloxycarbonyl (Boc) group is a popular choice, typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed under acidic conditions. An alternative is the fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved under basic conditions, offering an orthogonal protection strategy if multiple amine groups were present. organic-chemistry.org

The selection of an orthogonal protecting group strategy is crucial, allowing for the selective deprotection of one functional group while others remain protected. organic-chemistry.org For example, a Boc-protected amine can be deprotected with acid without affecting a TFP-protected phenol.

Table 1: Selected Protecting Groups for Phenolic and Amino Functions

Functional GroupProtecting GroupAbbreviationInstallation ReagentsDeprotection Conditions
PhenolTetrahydropyranyl etherTHPDihydropyran (DHP), acid catalyst (e.g., PTSA)Acidic hydrolysis (e.g., aq. HCl)
PhenolTetrafluoropyridyl etherTFPPentafluoropyridine, base (e.g., K₂CO₃)Methyl thioglycolate, KF, 18-crown-6
Aminetert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂O, baseStrong acid (e.g., TFA, HCl)
Amine9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseBase (e.g., Piperidine)

Modern Catalytic Approaches

Modern catalytic methods offer efficient and selective pathways for constructing the carbon skeleton and introducing key functional groups in complex molecules like this compound.

Palladium and nickel-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. acs.org A plausible synthetic route for the target molecule could involve the coupling of a suitably functionalized aryl halide with an organometallic reagent or an amine. For instance, a protected 4-aminoethyl phenol derivative could undergo a regioselective bromination, followed by a Suzuki or Negishi cross-coupling reaction to introduce other substituents if desired.

Alternatively, the C-N bond of the side chain could be formed via a Buchwald-Hartwig amination. Phenol derivatives can be activated for such couplings by converting the hydroxyl group into a better leaving group, such as a triflate or a tosylate. acs.org This strategy would allow for the coupling of a bromo-methoxy-phenol derivative with a protected aminoethyl-containing fragment.

Organocatalysis provides a complementary approach to metal catalysis, often proceeding under mild conditions and offering unique selectivity. beilstein-journals.org For the synthesis of phenylethylamines, organocatalytic methods could be envisioned for the asymmetric introduction of the side chain, although the target molecule is achiral.

Metal-catalyzed C-H bond functionalization represents a highly atom-economical approach to modifying aromatic rings. elsevierpure.comresearchgate.net The direct, regioselective introduction of the bromo or aminoethyl substituent onto a pre-existing guaiacol (2-methoxyphenol) framework is an attractive, albeit challenging, strategy. Copper-catalyzed aminomethylation of phenols has been reported, providing a potential route to install a related side chain. nih.gov Furthermore, photo-assisted nickel-catalyzed reductive cross-coupling reactions between tosyl-protected alkyl aziridines and aryl iodides have been developed to access β-phenethylamine derivatives, offering a modern approach to constructing the side chain. nih.gov

Regioselective bromination of guaiacol derivatives is a key transformation. While electrophilic aromatic bromination can lead to mixtures of isomers, specific conditions using reagents like N-bromosuccinimide (NBS) in conjunction with ionic liquids or specific catalysts can enhance regioselectivity. researchgate.netmdpi.comresearchgate.net

Table 2: Examples of Modern Catalytic Transformations

TransformationCatalyst/ReagentSubstrate TypeProduct Type
C-C Cross-Coupling (Suzuki)Pd(PPh₃)₄, baseAryl halide, Arylboronic acidBiaryl
C-N Cross-Coupling (Buchwald-Hartwig)Pd catalyst, ligand, baseAryl halide, AmineArylamine
Reductive Cross-Electrophile CouplingNi/Photoredox catalystAryl iodide, Protected aziridineβ-Phenethylamine
Regioselective BrominationNBS / [Bmim]BrGuaiacolBromoguaiacol

Optimization of Reaction Conditions and Scale-Up Considerations

Transitioning a synthetic process from the laboratory to an industrial scale introduces a new set of challenges. pharmafeatures.comnih.gov What works efficiently in a small flask may not be directly translatable to a large reactor.

Table 3: Key Parameters for Reaction Optimization

ParameterConsiderations
Catalyst Screening different metals, ligands, and catalyst loading.
Solvent Polarity, solubility of reactants and intermediates, boiling point.
Temperature Affects reaction rate and selectivity; potential for side reactions.
Concentration Can influence reaction kinetics and product distribution.
Reagent Stoichiometry Balancing conversion with the cost and removal of excess reagents.

Scale-up requires careful consideration of chemical engineering principles. labmanager.com Heat and mass transfer can become limiting factors in large reactors, potentially leading to temperature gradients, localized hotspots, and inadequate mixing. pharmafeatures.com This can affect reaction selectivity and impurity profiles. The choice of solvents may also need to be revisited, avoiding those that are problematic on a large scale due to safety or environmental concerns. arborpharmchem.com The physical properties of intermediates, such as their tendency to crystallize or form viscous slurries, can also pose significant challenges during scale-up. mit.edu

Table 4: Major Considerations for Process Scale-Up

FactorChallengeMitigation Strategy
Heat Transfer Exothermic reactions can be difficult to control.Use of jacketed reactors, internal cooling coils, or continuous flow reactors.
Mass Transfer (Mixing) Inefficient mixing can lead to non-uniform reaction conditions.Proper reactor and impeller design; optimization of stirring speed.
Reaction Time Heat-up and cool-down cycles are longer.Assessment of intermediate and product stability over extended periods.
Safety Handling large quantities of hazardous materials.Thorough process hazard analysis (PHA), implementation of safety protocols.
Raw Materials Variability in purity and physical form of industrial-grade materials.Pre-qualification of suppliers and testing of raw material batches. arborpharmchem.com

Isolation and Purification Protocols for this compound

The final stage of the synthesis involves the isolation and purification of the target compound. Given its functional groups (phenol, amine, methoxy, bromo), this compound is expected to be a polar compound. The purification strategy must be designed to remove unreacted starting materials, reagents, and any byproducts formed during the synthesis.

A typical workup procedure would begin with an aqueous extraction to separate the product from inorganic salts and water-soluble impurities. miamioh.edu The pH of the aqueous phase can be adjusted to exploit the acidic nature of the phenol and the basic nature of the amine, allowing for separation from neutral impurities. miamioh.edu

Crystallization is often a preferred method for purifying solid compounds on a large scale, as it can be highly effective and economical. The choice of solvent or solvent system is critical for obtaining high purity and yield.

For more challenging separations, or for obtaining very high purity material, chromatography is employed. Given the polar nature of the target molecule, several options are available:

Normal-Phase Chromatography: Using silica (B1680970) gel as the stationary phase. Due to the basicity of the amino group, which can cause peak tailing on standard silica, it is often necessary to use a mobile phase containing a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide, or to use basified silica. reddit.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique uses a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), often with an acid modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated and gives sharp peaks. sielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC): This is a useful alternative for very polar compounds that are not well-retained in reversed-phase chromatography. biotage.com

The purity of the final compound is typically assessed using techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Table 5: Purification Techniques for this compound

TechniquePrincipleApplicability
Acid-Base Extraction Differential solubility of neutral, acidic, and basic forms in immiscible solvents.Initial cleanup to separate from non-ionizable impurities.
Crystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.Bulk purification of the final solid product.
Column Chromatography (Normal Phase) Adsorption on a polar stationary phase (silica) with a nonpolar mobile phase.Purification from less polar or more polar impurities. May require basic modifiers.
Column Chromatography (Reversed Phase) Partitioning between a nonpolar stationary phase and a polar mobile phase.High-resolution purification, especially for removing closely related impurities.

Advanced Spectroscopic and Structural Elucidation of 4 2 Aminoethyl 2 Bromo 6 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of protons (¹H) and carbons (¹³C) in a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the electronic environment of each proton. The predicted chemical shifts for 4-(2-Aminoethyl)-2-bromo-6-methoxyphenol are influenced by the electron-donating effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups and the electron-withdrawing effect of the bromine (-Br) atom on the aromatic ring, as well as the aliphatic nature of the aminoethyl side chain. The protons on the aromatic ring are expected to appear as singlets due to their substitution pattern, while the ethyl chain protons would exhibit triplet multiplicities from coupling with their neighbors.

Interactive Table: Predicted ¹H and ¹³C NMR Data
Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
Ar-H (Position 3)~6.9 - 7.1s~115 - 118
Ar-H (Position 5)~6.7 - 6.9s~118 - 121
-OCH₃~3.8 - 3.9s~56
-CH₂-Ar~2.6 - 2.8t~35
-CH₂-NH₂~2.9 - 3.1t~42
Ar-C-OHN/AN/A~145 - 148
Ar-C-BrN/AN/A~110 - 114
Ar-C-OCH₃N/AN/A~147 - 150
Ar-C-CH₂N/AN/A~130 - 135
-OHVariablebr sN/A
-NH₂Variablebr sN/A

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments provide deeper insight into the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. A key expected correlation would be between the two methylene (B1212753) (-CH₂-) groups of the aminoethyl side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. youtube.com This would definitively link the proton signals of the methoxy and ethyl groups to their respective carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. youtube.com This is crucial for piecing together the molecular skeleton. For instance, the methoxy protons should show a correlation to the aromatic carbon at position 6, and the benzylic protons (-CH₂-Ar) would correlate to aromatic carbons at positions 3, 4, and 5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding. This can confirm spatial relationships, such as the proximity of the methoxy group protons to the aromatic proton at position 5.

Interactive Table: Expected 2D NMR Correlations
Technique Correlating Protons (¹H) Correlating Atoms (¹H or ¹³C) Structural Information Confirmed
COSY -CH₂-Ar-CH₂-NH₂Connectivity of the ethyl side chain.
HSQC Ar-H (Position 3)Ar-C (Position 3)Direct C-H bond in the aromatic ring.
Ar-H (Position 5)Ar-C (Position 5)Direct C-H bond in the aromatic ring.
-OCH₃-OCH₃ CarbonAssignment of the methoxy group.
-CH₂-Ar-CH₂-Ar CarbonAssignment of the benzylic methylene.
-CH₂-NH₂-CH₂-NH₂ CarbonAssignment of the amino methylene.
HMBC -OCH₃Ar-C-OCH₃Position of the methoxy group.
-CH₂-ArAr-C-CH₂, Ar-C (Positions 3 & 5)Attachment of the ethyl side chain to the ring.
NOESY -OCH₃Ar-H (Position 5)Spatial proximity of methoxy and ring proton.
Ar-H (Position 3)-CH₂-ArSpatial proximity of side chain and ring proton.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₉H₁₂BrNO₂), the calculated exact mass is approximately 245.0099 Da.

Fragmentation analysis within the mass spectrometer provides clues about the molecule's structure. The most common fragmentation pattern for phenethylamines involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (alpha-cleavage). libretexts.org This would result in the loss of a CH₂NH₂ radical and the formation of a stable benzylic cation, which would be a major peak in the spectrum. The presence of bromine is also easily identified due to the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which appear as two peaks of nearly equal intensity separated by two mass units. miamioh.edu

Interactive Table: Predicted HRMS Fragmentation
m/z (Mass/Charge) Proposed Fragment Formula of Fragment Significance
~245 / 247[M]⁺[C₉H₁₂BrNO₂]⁺Molecular ion peak, showing bromine isotope pattern.
~215 / 217[M - CH₂NH₂]⁺[C₈H₈BrO₂]⁺Result of alpha-cleavage, confirming the aminoethyl side chain.
~187 / 189[M - CH₂NH₂ - CO]⁺[C₇H₈BrO]⁺Subsequent loss of carbon monoxide from the phenolic fragment.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key functional groups in this compound would produce distinct absorption bands. The O-H stretch of the phenol (B47542) and the N-H stretches of the primary amine will appear as broad and medium bands, respectively, in the high-frequency region. Aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the phenol and methoxy ether, will also be prominent.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in Raman spectra. The C-Br stretching vibration, which may be weak in the FTIR spectrum, can often be observed more clearly in the Raman spectrum.

Interactive Table: Predicted Vibrational Spectroscopy Data
Functional Group Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibrational Mode
Phenol O-H3200 - 3550 (broad)WeakStretching
Amine N-H3300 - 3500 (two bands)WeakStretching
Aromatic C-H3000 - 3100StrongStretching
Aliphatic C-H2850 - 2960MediumStretching
Aromatic C=C1500 - 1600StrongStretching
Amine N-H1590 - 1650WeakBending (Scissoring)
C-O (Ether/Phenol)1200 - 1260MediumStretching
C-Br500 - 600StrongStretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

No specific UV-Vis spectroscopic data, including absorption maxima (λmax), molar absorptivity (ε), or discussions on electronic transitions (e.g., π→π, n→π) and conjugation patterns for this compound were found in the reviewed literature.

X-ray Diffraction Analysis for Solid-State Structure, Conformation, and Stereochemistry

There are no published X-ray diffraction studies for this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, solid-state conformation, and intermolecular interactions is not available.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analysis (if applicable)

The chirality of this compound has not been reported, and no circular dichroism or other chiroptical spectroscopic data are available to determine if it exists as enantiomers or to analyze its stereochemistry.

Computational Chemistry and Theoretical Characterization of 4 2 Aminoethyl 2 Bromo 6 Methoxyphenol

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 4-(2-Aminoethyl)-2-bromo-6-methoxyphenol, DFT calculations would typically be employed to optimize its three-dimensional geometry and to compute a range of electronic and spectroscopic properties.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO Energies)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rjpn.org

For substituted phenols, the HOMO is typically localized on the electron-rich aromatic ring and the phenol (B47542) oxygen, while the LUMO is often distributed over the aromatic system. In the case of this compound, the presence of the electron-donating methoxy (B1213986) and aminoethyl groups would be expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom would likely lower the LUMO energy.

Table 1: Illustrative Frontier Orbital Energies for a Substituted Phenol

PropertyIllustrative Energy (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap3.5 to 5.5

Note: These values are representative for substituted phenols and are not specific calculated values for this compound.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption maxima)

Computational methods, particularly DFT, are powerful tools for predicting various spectroscopic properties, which can aid in the identification and characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the protons and carbons of the aromatic ring would show shifts characteristic of their substitution pattern. The methoxy group would exhibit a typical ¹H singlet around 3.8-4.0 ppm and a ¹³C signal around 55-60 ppm. The chemical shifts of the aminoethyl side chain would be indicative of its conformation.

IR Vibrational Frequencies: The infrared (IR) spectrum is determined by the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies. For this compound, characteristic vibrational modes would include the O-H stretch of the phenolic hydroxyl group (typically around 3200-3600 cm⁻¹), N-H stretches of the amino group, C-H stretches of the aromatic ring and the ethyl and methyl groups, and C-O and C-Br stretches at lower frequencies.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. The UV-Vis spectrum of this compound is expected to show absorptions in the ultraviolet region, arising from π-π* transitions within the substituted benzene (B151609) ring. The positions of the absorption maxima (λ_max) would be sensitive to the nature and position of the substituents.

Table 2: Illustrative Predicted Spectroscopic Data for a Substituted Phenol

Spectroscopic PropertyPredicted Value
¹H NMR (Aromatic H)6.5 - 7.5 ppm
¹³C NMR (Aromatic C)110 - 160 ppm
IR (O-H stretch)~3400 cm⁻¹
UV-Vis (λ_max)270 - 290 nm

Note: These are representative values and not specific calculated data for this compound.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. srce.hracs.org The MEP map visually represents the electrostatic potential on the electron density surface.

For this compound, the MEP would show negative potential (red/yellow regions) around the electronegative oxygen and nitrogen atoms, indicating these are sites prone to electrophilic attack. The phenolic hydrogen would exhibit a positive potential (blue region), highlighting its acidic nature. The aromatic ring would display a complex potential landscape influenced by the interplay of the electron-donating and withdrawing substituents. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

The this compound molecule possesses conformational flexibility, primarily due to the rotatable bonds in the aminoethyl side chain. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. By simulating the motion of the atoms under a given force field, MD can identify the most stable conformers and the energy barriers between them. Understanding the preferred conformations is essential as the three-dimensional shape of a molecule dictates its biological activity. For instance, the spatial relationship between the amino group and the phenolic ring is critical for its interaction with biological receptors. Studies on similar molecules, such as tyramine, have shown that the conformational properties are largely determined by non-bonding interactions. researchgate.net

Molecular Docking and Ligand-Target Interaction Modeling for Potential Biological Receptors

Given its structural similarity to known bioactive molecules (e.g., neurotransmitters and other phenolic compounds), this compound could potentially interact with various biological receptors. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov

This method involves placing the ligand in the binding site of a receptor and calculating a score that estimates the binding affinity. Potential targets for this compound could include enzymes or receptors where phenolic compounds are known to bind, such as certain classes of kinases, oxidoreductases, or G-protein coupled receptors. nih.govdoaj.org The docking results would provide insights into the possible binding modes and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's amino acid residues. This information is pivotal for rational drug design and for understanding the molecule's potential pharmacological profile.

Prediction of Reactivity, Stability, and Aromaticity Profiles

Computational chemistry offers a suite of descriptors to quantify the reactivity and stability of molecules.

Reactivity: Global reactivity descriptors derived from the HOMO and LUMO energies, such as chemical hardness, softness, and electronegativity, can provide a quantitative measure of a molecule's reactivity. rjpn.orgresearchgate.net For substituted phenols, electron-donating groups generally increase reactivity towards electrophiles. mdpi.com Local reactivity descriptors, such as Fukui functions, can pinpoint the most reactive atomic sites within the molecule.

Stability: The thermodynamic stability of this compound can be assessed by calculating its heat of formation and bond dissociation energies (BDEs). ingentaconnect.comresearchgate.net For instance, the O-H BDE is a key indicator of the molecule's antioxidant potential. A lower O-H BDE suggests that the molecule can more readily donate a hydrogen atom to scavenge free radicals. DFT studies on aminophenols have shown that the position of the amino group significantly influences stability and reactivity. ingentaconnect.com

Aromaticity: The aromaticity of the phenol ring can be quantified using various indices, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). These indices would confirm the aromatic character of the ring and could be used to assess how the substituents modulate this property.

In-depth Computational Analysis of this compound Remains Elusive in Scientific Literature

Despite a thorough search of scientific databases and computational chemistry literature, detailed theoretical characterization and structure-activity relationship (SAR) studies specifically focused on the chemical compound this compound are not publicly available.

While research into the computational and theoretical properties of variously substituted phenol derivatives is an active area of chemical science, specific, in-depth analyses, including data-rich tables and detailed research findings for this compound, could not be located. Such studies are crucial for understanding the electronic, structural, and reactive nature of a molecule, which in turn provides a foundation for investigating its potential biological activities.

Computational chemistry employs theoretical principles to calculate and predict molecular properties. For a compound like this compound, such studies would typically involve determining its optimized molecular geometry, electronic structure (including highest occupied and lowest unoccupied molecular orbitals, HOMO and LUMO), and molecular electrostatic potential (MEP). These calculations provide insights into the molecule's stability, reactivity, and potential sites for intermolecular interactions.

Furthermore, the theoretical basis for Structure-Activity Relationship (SAR) investigations lies in correlating these computed molecular descriptors with observed biological activity. By systematically modifying the structure of a lead compound and calculating the resulting changes in its electronic and steric properties, researchers can build predictive models. These models help in designing new molecules with enhanced potency and selectivity. Key aspects of such a theoretical SAR study for this compound would involve:

Identifying the Pharmacophore: Determining the essential spatial and electronic features of the molecule required for its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that relate variations in the physicochemical properties of a series of analogs to their biological activities.

Molecular Docking Simulations: Predicting the binding orientation and affinity of the compound within the active site of a biological target, such as a protein or enzyme.

The absence of published research on this compound means that data tables detailing parameters like bond lengths, bond angles, dihedral angles, Mulliken atomic charges, and HOMO-LUMO energy gaps, which are standard outputs of computational studies, could not be compiled. Similarly, any discussion on how the specific substitutions—the bromo group at the 2-position, the methoxy group at the 6-position, and the aminoethyl group at the 4-position—collectively influence its potential biological interactions from a theoretical standpoint would be purely speculative without supporting research.

While general principles of computational chemistry and SAR can be applied to hypothesize about the behavior of this compound, any specific, data-driven article as requested cannot be generated without dedicated research studies on this particular compound. The scientific community has not yet published such a focused investigation.

Exploration of Biological Activities and Molecular Mechanisms of 4 2 Aminoethyl 2 Bromo 6 Methoxyphenol

In Vitro Pharmacological Investigations

Receptor Binding Affinity and Selectivity Assays for Identified Targets

No publicly available studies have been identified that report on the receptor binding affinity and selectivity of 4-(2-Aminoethyl)-2-bromo-6-methoxyphenol for any biological targets.

Enzyme Kinetic Studies and Inhibition Mechanisms for Target Enzymes

There is no available research detailing enzyme kinetic studies or the mechanisms of inhibition for this compound against any target enzymes.

Cell Culture-Based Assays for Cellular Response

Scientific literature does not currently contain reports on cell culture-based assays investigating the effects of this compound on cell viability, proliferation, or differentiation pathways.

Investigation of Modulatory Effects on Key Biomolecular Pathways

Information regarding the modulatory effects of this compound on key biomolecular pathways is not available in the current body of scientific research.

Mechanistic Elucidation at the Molecular and Cellular Level

Identification of Molecular Targets and Binding Modes

There are no published studies that identify the specific molecular targets of this compound or elucidate its binding modes at a molecular level.

Structure-Activity Relationship (SAR) Studies on Analogues of 4-(2-Aminoethyl)-2-bromo-6-methoxyphenolNo public data available.

Elucidation of Key Structural Features for Biological Potency and SelectivityNo public data available.

This report underscores the current gap in the scientific literature regarding the biological and mechanistic properties of this compound. Future research would be necessary to provide the data required for the comprehensive analysis initially requested.

Advanced Research Perspectives and Potential Scientific Applications of 4 2 Aminoethyl 2 Bromo 6 Methoxyphenol

Development as a Chemical Probe for Elucidating Biological Processes

Currently, there is no specific information available in the scientific literature detailing the use of 4-(2-Aminoethyl)-2-bromo-6-methoxyphenol as a chemical probe. However, its structure, a substituted phenylethylamine, suggests a potential for interaction with various biological targets. The development of this compound as a chemical probe would necessitate synthesis and screening against a range of receptors, enzymes, and transporters to identify specific binding partners. Should a selective interaction be discovered, the molecule could be further modified, for instance, with fluorescent tags or photoreactive groups, to enable the study of its target's function, localization, and dynamics within cellular systems.

Potential Applications in Material Science (e.g., electroplating, sensors)

There is a notable absence of research on the applications of this compound in material science. Hypothetically, the phenolic and amine functional groups could allow it to act as a ligand for metal ions, suggesting a potential, though unexplored, role in processes like electroplating where organic additives can influence metal deposition. Furthermore, the aromatic ring and functional groups could be leveraged in the design of chemical sensors. For instance, the molecule could be immobilized on a transducer surface to detect specific analytes through changes in optical or electrical properties upon binding. However, without experimental data, these applications remain speculative.

Role in the Discovery of Novel Bioactive Scaffolds

Substituted phenylethylamines are a well-established scaffold in medicinal chemistry, forming the basis for numerous pharmaceuticals and research compounds. The specific substitution pattern of this compound—a bromine atom, a methoxy (B1213986) group, and a hydroxyl group on the aromatic ring—presents a unique template for the design of novel bioactive molecules. The bromine atom can influence the compound's pharmacokinetic properties and provides a site for further chemical modification. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions with biological targets. While this compound itself has not been reported as a lead in drug discovery, its scaffold could be of interest for generating libraries of related compounds to screen for various biological activities.

Investigation of Metabolic Pathways and Biomarker Potential (drawing insights from related compounds like 3-methoxytyramine)

The metabolic fate of this compound has not been experimentally determined. However, insights can be drawn from the metabolism of structurally related endogenous compounds like 3-methoxytyramine and other substituted phenylethylamines. The primary metabolic pathways for such compounds typically involve the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), as well as processes like oxidation and conjugation.

For this compound, it is plausible that the aminoethyl side chain would be a substrate for MAO, leading to an aldehyde intermediate that could be further oxidized to a carboxylic acid or reduced to an alcohol. The phenolic hydroxyl group could be a site for methylation by COMT or for conjugation with sulfate (B86663) or glucuronic acid. The presence of the bromine atom may influence the rate and regioselectivity of these metabolic transformations. researchgate.netnih.gov

The investigation of its metabolites in biological fluids could reveal potential biomarkers. For instance, if this compound were to be investigated as a therapeutic agent, tracking the parent compound and its metabolites would be crucial for understanding its pharmacokinetics and for monitoring patient exposure.

Potential Metabolic Pathway Enzyme Potential Metabolite
Oxidative DeaminationMonoamine Oxidase (MAO)(2-bromo-4-hydroxy-5-methoxyphenyl)acetaldehyde
Aldehyde OxidationAldehyde Dehydrogenase (ALDH)(2-bromo-4-hydroxy-5-methoxyphenyl)acetic acid
Aldehyde ReductionAldehyde Reductase (ALR)2-(2-bromo-4-hydroxy-5-methoxyphenyl)ethanol
O-MethylationCatechol-O-methyltransferase (COMT)4-(2-Aminoethyl)-2-bromo-1,3-dimethoxybenzene
SulfationSulfotransferase (SULT)Sulfate conjugate
GlucuronidationUDP-glucuronosyltransferase (UGT)Glucuronide conjugate

Integration with High-Throughput Screening and Combinatorial Chemistry for Compound Library Development

The structure of this compound is well-suited for inclusion in compound libraries for high-throughput screening (HTS). The primary amine provides a reactive handle for combinatorial chemistry, allowing for the rapid synthesis of a diverse array of derivatives. For example, acylation or sulfonylation of the amine with various acid chlorides or sulfonyl chlorides would generate a library of amides and sulfonamides. Similarly, the phenolic hydroxyl group could be alkylated or acylated.

The bromine atom on the aromatic ring offers another point for diversification through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This would enable the introduction of a wide range of substituents at this position, further expanding the chemical space of the library. The resulting library of compounds could then be screened against a multitude of biological targets to identify novel hits for drug discovery or as chemical probes.

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